![molecular formula C11H15ClO2S B13219940 [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride](/img/structure/B13219940.png)
[4-(2-Methylpropyl)phenyl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Methylpropyl)phenyl]methanesulfonyl chloride: is an organic compound with the molecular formula C11H15ClO2S. It is a sulfonyl chloride derivative, often used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride typically involves the reaction of [4-(2-Methylpropyl)phenyl]methanol with thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reagent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride is used as a reagent to introduce sulfonyl groups into various molecules, which can alter their reactivity and properties .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties .
Industry: In industrial applications, it is used in the production of dyes, agrochemicals, and polymers. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .
Wirkmechanismus
The mechanism of action of [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various derivatives. The sulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of stable sulfonamide or sulfonate products .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacks the phenyl and isobutyl groups.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride used in organic synthesis, but with a toluene group instead of the isobutylphenyl group.
Uniqueness: [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride is unique due to its specific structure, which combines the reactivity of the sulfonyl chloride group with the steric and electronic effects of the isobutylphenyl group. This makes it particularly useful in the synthesis of complex organic molecules where specific reactivity and selectivity are required .
Eigenschaften
Molekularformel |
C11H15ClO2S |
|---|---|
Molekulargewicht |
246.75 g/mol |
IUPAC-Name |
[4-(2-methylpropyl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO2S/c1-9(2)7-10-3-5-11(6-4-10)8-15(12,13)14/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
VXNDHYADGSPNMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol](/img/structure/B13219871.png)

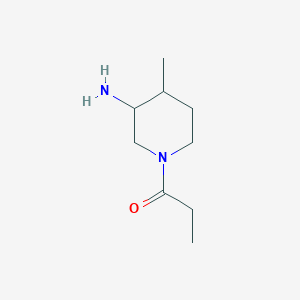
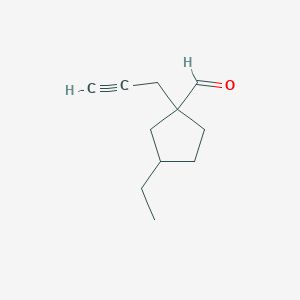
![1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13219903.png)
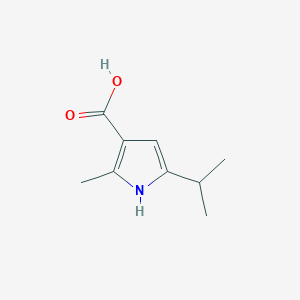
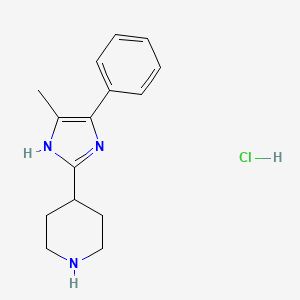
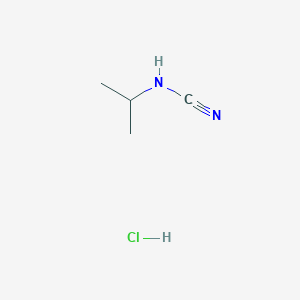
![3-[(3-Phenylpropyl)amino]propan-1-ol](/img/structure/B13219928.png)
![1-[(3-Bromophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13219930.png)
![tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate](/img/structure/B13219932.png)
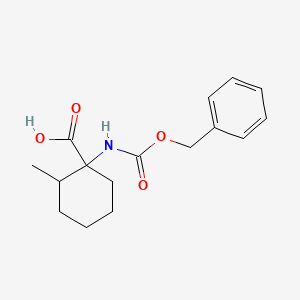

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene](/img/structure/B13219949.png)
